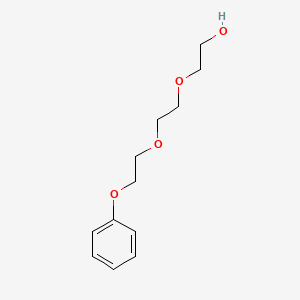

Ph-PEG3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-phenoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHKBOHEOJFNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222353 | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-16-2 | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl-PEG3-acid: A Technical Overview for Advanced Drug Development

Introduction

Phenyl-PEG3-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its structure, featuring a phenyl group for hydrophobic interactions, a hydrophilic triethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent modification, offers a unique combination of properties beneficial for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the structure, properties, and applications of Phenyl-PEG3-acid, including detailed experimental protocols.

The polyethylene glycol (PEG) component of this linker is particularly advantageous in drug development. PEGylation, the process of attaching PEG chains to molecules, can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and stability, extending their circulation half-life, and reducing immunogenicity.[] The discrete length of the PEG3 spacer in Phenyl-PEG3-acid allows for precise control over the distance between conjugated molecules, which is critical in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]

Chemical Structure and Properties

Phenyl-PEG3-acid, systematically named 3-(2-(2-(2-phenylethoxy)ethoxy)ethoxy)propanoic acid, possesses a well-defined molecular structure that dictates its utility in bioconjugation. The molecule consists of a hydrophobic phenyl ring connected to a flexible, hydrophilic PEG3 spacer, which terminates in a reactive carboxylic acid group.

Below is a table summarizing the key quantitative data for Phenyl-PEG3-acid:

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₅ |

| Molecular Weight | 282.33 g/mol |

| CAS Number | 1354744-91-4 |

| Appearance | Solid or oil |

| Purity | Typically >95% |

| Solubility | Soluble in water, DMSO, DMF |

The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[3][4] This reactivity is fundamental to its role as a linker in creating complex biomolecules.[5]

Visualization of the Core Structure

To better illustrate the molecular architecture of Phenyl-PEG3-acid, the following diagram has been generated using the DOT language.

Experimental Protocols

The utility of Phenyl-PEG3-acid is realized through its conjugation to other molecules. The following is a detailed protocol for the activation of the carboxylic acid and its subsequent coupling to a primary amine-containing molecule.

Protocol: Amide Coupling of Phenyl-PEG3-acid to a Primary Amine

This protocol outlines the activation of the carboxylic acid group on Phenyl-PEG3-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a molecule containing a primary amine.[6][7]

Materials:

-

Phenyl-PEG3-acid

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Size Exclusion Chromatography or Reverse-Phase HPLC)

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of Phenyl-PEG3-acid in anhydrous DMF or DMSO.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.

-

-

Activation of Carboxylic Acid:

-

Conjugation Reaction:

-

Add the activated Phenyl-PEG3-acid solution to the solution containing the amine-containing molecule (1.0 equivalent).

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to consume any unreacted NHS esters and stop the reaction.

-

Incubate for 15-30 minutes at room temperature.[8]

-

-

Purification and Characterization:

-

Purify the resulting conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to remove excess reagents and byproducts.[7][9]

-

Characterize the final conjugate to confirm its identity and purity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

-

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the conjugation protocol described above.

Applications in Drug Development

Phenyl-PEG3-acid is a valuable tool in modern drug development, primarily utilized as a linker in the construction of complex therapeutic molecules.

-

PROTACs: In the field of targeted protein degradation, Phenyl-PEG3-acid can serve as a component of the linker connecting a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC molecule. The length and flexibility of the PEG3 spacer are critical for optimal ternary complex formation.

-

Antibody-Drug Conjugates (ADCs): For ADCs, this linker can be used to attach a cytotoxic payload to an antibody.[2] The hydrophilic PEG spacer can help to improve the solubility and pharmacokinetic properties of the final ADC.[2][10]

-

Peptide and Protein Modification: The modification of peptides and proteins with PEG linkers can enhance their therapeutic properties.[11] Phenyl-PEG3-acid allows for the introduction of a phenyl group, which can be useful for specific interactions or as a synthetic handle, while the PEG component improves bioavailability.[11]

Conclusion

Phenyl-PEG3-acid is a well-defined, versatile chemical tool with significant applications in the fields of bioconjugation and drug development. Its unique structure provides a balance of hydrophobicity and hydrophilicity, along with a reactive handle for covalent modification. The detailed protocols and structural information provided in this guide are intended to support researchers and scientists in leveraging the capabilities of Phenyl-PEG3-acid for the creation of novel and effective therapeutic agents.

References

- 2. Amine PEG3 Propionic Acid - JenKem Technology USA [jenkemusa.com]

- 3. Mal-PEG3-acid, 518044-40-1 | BroadPharm [broadpharm.com]

- 4. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 5. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

Paternally Expressed Gene 3 (PEG3): A Core Regulator of Neuronal Function and Viability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paternally Expressed Gene 3 (PEG3) is a critical imprinted gene with pleiotropic roles in the central nervous system. As a DNA-binding zinc finger protein, PEG3 functions as a key transcriptional regulator, influencing a multitude of neuronal processes ranging from developmental apoptosis to synaptic function and behavior. Its dysregulation has been implicated in a variety of neurological and psychiatric conditions, as well as in the pathology of brain tumors such as gliomas. This technical guide provides a comprehensive overview of the current understanding of PEG3's function in neurons, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies employed to elucidate its roles. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering detailed protocols and quantitative data to facilitate further investigation into this pivotal gene.

Introduction to Paternally Expressed Gene 3 (PEG3)

PEG3 is a maternally imprinted gene, meaning only the paternal allele is expressed. It is highly conserved across mammals and plays a crucial role in embryonic development, growth, and metabolism.[1][2] In the adult, PEG3 expression is predominantly observed in the brain and specific endocrine tissues.[2][3] Within the brain, PEG3 is localized to the nuclei of both neurons and glial cells and is particularly enriched in regions critical for maternal behavior, social interaction, and metabolic regulation, including the hypothalamus, amygdala, hippocampus, and olfactory bulb.[4][5] Its function as a transcriptional regulator is underscored by its involvement in multiple signaling pathways, most notably the p53 and Wnt pathways, through which it exerts its effects on cell fate and function.

The Role of PEG3 in Neuronal Function

PEG3's influence on the nervous system is multifaceted, impacting neuronal survival, development, and plasticity. A significant body of research has highlighted its pro-apoptotic function, which is essential for the programmed cell death that sculpts the developing brain. Conversely, in certain contexts, PEG3 has been shown to promote cell survival. This apparent paradox underscores the complexity of its regulatory network and its context-dependent activities.

PEG3 in Neuronal Apoptosis and Neurodevelopment

During neonatal brain development, PEG3 is a key component of the p53-mediated apoptotic pathway.[6][7] Inactivation of the Peg3 gene in mice leads to an increase in the number of caspase-3 positive cells in various brain regions, including the bed nucleus of the stria terminalis, nucleus accumbens, and medial pre-optic area, suggesting that PEG3 is necessary for normal developmental apoptosis.[7] This regulation of apoptosis is crucial for establishing appropriate neural circuitry and is implicated in the sexual differentiation of the brain.[7]

PEG3 in Neuronal Signaling

PEG3 interacts with and modulates key signaling cascades that are fundamental to neuronal function.

-

p53 Signaling: PEG3 is induced during p53-mediated apoptosis and cooperates with Siah1a, another p53-inducible gene, to promote cell death.[8] This interaction is central to its role as a tumor suppressor in the brain, where loss of PEG3 expression is associated with glioma progression.[1][9]

-

Wnt Signaling: PEG3 has been shown to inhibit the Wnt signaling pathway by interacting with β-catenin and promoting its degradation.[1] This interaction is significant as the Wnt pathway is crucial for neurodevelopment and synaptic plasticity. Dysregulation of Wnt signaling due to PEG3 loss may contribute to the aberrant hypothalamic development observed in Peg3 knockout mice.[1]

PEG3 in Behavior and Disease

The functional consequences of PEG3 dysregulation are evident in a range of behavioral phenotypes and disease states. Peg3-deficient mice exhibit deficits in maternal care, olfactory function, and sexual behavior.[1][2][10] Furthermore, there is growing evidence linking altered PEG3 expression to neurodevelopmental and psychiatric disorders in humans. In the context of cancer, decreased PEG3 expression is frequently observed in gliomas, and its re-introduction into glioma cell lines can suppress tumorigenicity, highlighting its role as a tumor suppressor.[1][9]

Quantitative Data on PEG3 Function in Neurons

The following tables summarize key quantitative findings from studies on PEG3's role in neurons, providing a basis for comparison and further investigation.

| Experimental Model | Brain Region/Cell Type | Measurement | Change Observed | Reference |

| Peg3 Inactivated Mice (Postpartum Day 4 & 6) | Total Forebrain | Incidence of Caspase-3 Positive Cells | Increased | [7] |

| Peg3 Inactivated Mice (Postpartum Day 4 & 6) | Bed Nucleus of the Stria Terminalis, Nucleus Accumbens, Caudate Putamen, Medial Pre-optic Area, Arcuate Nucleus, Medial Amygdala | Incidence of Caspase-3 Positive Cells | Increased | [7] |

| LG/J Mice (impaired maternal care) vs. SM/J Mice | Hypothalamus | Peg3 mRNA Expression | 37.4% Lower in LG/J | [4] |

| Human Glioblastoma (Grade IV) | Tumor Tissue | PEG3 mRNA Expression | Decreased in >80% of samples | [1] |

| Human Glioblastoma Cell Line (D566) with PEG3 knockdown | D566 cells | Endogenous β-catenin Protein Expression | Increased | [1] |

| Human Glioblastoma Cell Line (D566) with PEG3 knockdown | D566 cells | DNA Synthesis and Growth | Increased | [1] |

| APP Duplication iPSC-derived Neurons | Cortical Neurons | PEG3 Protein Expression | Dysregulated | [6] |

| APP Duplication iPSC-derived Neurons | Cortical Neurons | Percentage of CASP3-positive Apoptotic Cells | Increased | [6] |

Table 1: Summary of Quantitative Data on PEG3 Function in Neurons.

Experimental Protocols for Studying PEG3 in Neurons

This section provides detailed methodologies for key experiments commonly used to investigate the function of PEG3 in neurons.

Western Blotting for PEG3 Protein Expression

This protocol is for the detection and quantification of PEG3 protein levels in neuronal cell lysates or brain tissue homogenates.

-

Protein Extraction:

-

For cultured neurons, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

For brain tissue, homogenize the tissue in RIPA buffer on ice.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PEG3 (e.g., Abcam, Cat. No. ab99252) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Normalize PEG3 protein levels to a loading control such as β-actin or GAPDH.

-

Immunofluorescence for PEG3 Localization

This protocol allows for the visualization of PEG3 protein localization within neuronal cells or brain tissue sections.

-

Sample Preparation:

-

For cultured neurons grown on coverslips, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

For brain tissue, perfuse the animal with 4% PFA and post-fix the brain overnight. Cryoprotect the brain in 30% sucrose and section using a cryostat.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells or tissue sections with 0.3% Triton X-100 in PBS for 10 minutes.

-

Block with 5% normal donkey serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with the primary antibody against PEG3 diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or tissue sections onto glass slides using an anti-fade mounting medium.

-

Image the samples using a fluorescence or confocal microscope.

-

Chromatin Immunoprecipitation (ChIP) for PEG3 DNA Binding

This protocol is used to identify the genomic regions to which the PEG3 transcription factor binds.

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA in neuronal cells or brain tissue with 1% formaldehyde for 10-20 minutes.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate the chromatin with an anti-PEG3 antibody or a negative control IgG overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Analyze the enriched DNA by qPCR to quantify binding to specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

-

Co-Immunoprecipitation (Co-IP) for PEG3 Protein Interactions

This protocol is designed to identify proteins that interact with PEG3 in neurons.

-

Cell Lysis:

-

Lyse neuronal cells with a non-denaturing lysis buffer (e.g., containing 0.5-1% NP-40 or Triton X-100) supplemented with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the lysate with an anti-PEG3 antibody or control IgG for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.

-

-

Washing:

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry to identify novel interaction partners.

-

Quantitative Real-Time PCR (qRT-PCR) for PEG3 mRNA Expression

This protocol quantifies the relative expression levels of PEG3 mRNA in neuronal samples.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from neuronal cells or brain tissue using TRIzol or a column-based kit.

-

Treat the RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for PEG3.

-

Include a no-template control and a no-reverse-transcriptase control.

-

-

Data Analysis:

-

Run the reaction on a real-time PCR instrument.

-

Calculate the relative expression of PEG3 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

-

TUNEL Assay for Apoptosis Detection

This protocol detects DNA fragmentation, a hallmark of apoptosis, in neuronal cells or brain tissue.

-

Sample Preparation:

-

Fix and permeabilize cultured neurons or brain tissue sections as described for immunofluorescence.

-

-

TUNEL Staining:

-

Incubate the samples with Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP) according to the manufacturer's instructions. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

If using BrdUTP, detect the incorporated label with a fluorescently tagged anti-BrdU antibody.

-

If using a directly fluorescently labeled dUTP, proceed to imaging.

-

-

Analysis:

-

Counterstain with DAPI to visualize all nuclei.

-

Image using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

-

Visualizing PEG3 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PEG3 and a typical experimental workflow for its study.

Figure 1: PEG3-p53 mediated apoptotic signaling pathway.

Figure 2: PEG3-mediated inhibition of the Wnt signaling pathway.

Figure 3: General experimental workflow for investigating PEG3 function.

Conclusion and Future Directions

Paternally Expressed Gene 3 is a master regulator in the neuronal landscape, with profound implications for brain development, function, and disease. Its roles in apoptosis and key signaling pathways underscore its importance as a potential therapeutic target for neurological disorders and brain cancers. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further dissect the intricate mechanisms of PEG3 action. Future research should aim to elucidate the full spectrum of PEG3's downstream targets, its cell-type-specific functions within the heterogeneous neuronal populations of the brain, and the potential for therapeutically modulating its activity. A deeper understanding of PEG3's role in the nervous system will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of debilitating neurological conditions.

References

- 1. Brain tissue expression of PEG3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. Paternally expressed gene 3 (Pw1/Peg3) promotes sexual dimorphism in metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypothalamic expression of Peg3 gene is associated with maternal care differences between SM/J and LG/J mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Increased apoptosis during neonatal brain development underlies the adult behavioral deficits seen in mice lacking a functional paternally expressed gene 3 (Peg3) | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Increased apoptosis during neonatal brain development underlies the adult behavioral deficits seen in mice lacking a functional paternally expressed gene 3 (Peg3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Ph-PEG3-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Phenyl-PEG3-N-hydroxysuccinimide (Ph-PEG3-NHS) ester linkers. These bifunctional linkers are crucial components in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a phenyl group can offer advantages in terms of molecular interactions and solubility, while the polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a defined length for optimal bioconjugate design. The terminal NHS ester allows for efficient and specific covalent attachment to primary amines on biomolecules.

This guide details a robust two-stage synthesis route, starting from the preparation of a this compound-carboxylic acid intermediate, followed by its activation to the corresponding NHS ester. Furthermore, it outlines effective purification and characterization strategies to ensure the high purity and structural integrity of the final product, which is paramount for reproducible and reliable results in research and drug development.

I. Synthesis of this compound-Carboxylic Acid

The synthesis of the this compound-carboxylic acid (1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid) is a two-step process commencing with a Williamson ether synthesis to couple a phenyl group to a PEG3 moiety, followed by an oxidation reaction to yield the terminal carboxylic acid.

Step 1: Synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol (this compound-OH)

The initial step involves the formation of an ether linkage between benzyl bromide and triethylene glycol via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide, generated from the alcohol by a strong base, acts as a nucleophile.[1][2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 1 hour.

-

Etherification: Add benzyl bromide (1.0 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation of this compound-OH to this compound-COOH

The terminal primary alcohol of the this compound-OH intermediate is then oxidized to a carboxylic acid. Several methods are available for this transformation, including using oxidizing agents like potassium dichromate or TEMPO-based systems.[4][5][6][7][8] A common and efficient method involves the use of Jones reagent (CrO₃ in sulfuric acid).

Experimental Protocol:

-

Reaction Setup: Dissolve the purified this compound-OH (1.0 eq.) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

-

Oxidation: Slowly add Jones reagent (2.0 eq.) dropwise to the solution, maintaining the temperature at 0 °C. A color change from orange to green indicates the progress of the oxidation.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the reaction by adding isopropanol until the orange color disappears completely.

-

Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Further purification can be achieved by flash column chromatography on silica gel.

Quantitative Data for this compound-COOH Synthesis

| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purification Method |

| 1 | Williamson Ether Synthesis | Triethylene glycol, NaH, Benzyl bromide | THF | 12-16 | 0 to RT | 75-85 | Flash Column Chromatography |

| 2 | Oxidation | This compound-OH, Jones Reagent | Acetone | 2-4 | 0 | 80-90 | Flash Column Chromatography |

II. Synthesis of this compound-NHS Ester

The final step in the synthesis of the reactive linker is the conversion of the this compound-carboxylic acid to its corresponding N-hydroxysuccinimide (NHS) ester. This is typically achieved through a coupling reaction mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[9][10][11]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound-COOH (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the NHS ester.

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound-NHS ester by flash column chromatography on silica gel. It is important to use a non-acidic solvent system to avoid hydrolysis of the NHS ester.[12]

Quantitative Data for this compound-NHS Ester Synthesis

| Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purification Method |

| EDC/NHS Coupling | This compound-COOH, EDC·HCl, NHS | DCM or DMF | 4-6 | RT | 70-85 | Flash Column Chromatography |

III. Purification Methods

The purity of the this compound linker is critical for successful and reproducible bioconjugation. Several chromatographic techniques can be employed for purification.

-

Flash Column Chromatography: This is a standard and effective method for purifying both the this compound-COOH intermediate and the final this compound-NHS ester.[13] For the NHS ester, it is advisable to use a neutral or slightly basic solvent system to prevent hydrolysis on the silica gel.[12]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used for high-purity applications, particularly for the final this compound-NHS ester. A C18 column with a water/acetonitrile gradient is a common choice.

-

Size-Exclusion Chromatography (SEC): SEC is useful for removing smaller impurities from larger PEGylated molecules, though it is less effective for purifying the linker itself from unreacted starting materials of similar size.

IV. Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound linker.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the this compound-COOH and this compound-NHS ester.[14][15] The characteristic peaks of the phenyl group, the PEG backbone, and the succinimidyl group should be identifiable.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the synthesized compounds and for assessing purity.[16][17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the appearance of the ester carbonyl stretch in the this compound-NHS ester.

V. Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Overall synthesis workflow for this compound-NHS ester.

Caption: General purification and characterization workflow.

VI. Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of this compound-NHS ester linkers. Adherence to the described protocols and careful optimization of reaction conditions will enable researchers to produce high-quality linkers for a wide range of bioconjugation applications. The robust nature of the synthetic route and the well-established purification and analytical techniques ensure the generation of reliable and reproducible results, which are fundamental to advancing research and development in the fields of targeted therapeutics and diagnostics.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly efficient oxidation of alcohols to carboxylic acids using a polyoxometalate-supported chromium(iii) catalyst and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. broadpharm.com [broadpharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol | C15H24O5 | CID 11076957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]

role of Peg3 in mammalian embryonic development

An In-depth Technical Guide on the Core Role of Peg3 in Mammalian Embryonic Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paternally Expressed Gene 3 (Peg3) is a critical imprinted gene that plays a multifaceted role in mammalian embryonic development. Expressed exclusively from the paternal allele, Peg3 encodes a Krüppel-type zinc finger protein that functions as a DNA-binding transcriptional repressor.[1][2] Its functions are paramount for controlling fetal growth rates, placental development, and nurturing behaviors.[3][4] Dysregulation of Peg3 expression is associated with significant developmental abnormalities, including growth retardation and defects in placental architecture, with observable sexually dimorphic consequences.[1][2] At the molecular level, Peg3 is implicated in several key signaling pathways, including p53-mediated apoptosis and the Wnt signaling pathway, and it regulates a host of downstream genes.[3][5] This guide provides a comprehensive overview of the core functions of Peg3 in embryogenesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex molecular interactions involving Peg3.

Introduction to Peg3

Peg3 is the founding member of a 500-kb imprinted domain on human chromosome 19q13.4 and mouse chromosome 7.[3][6] This domain contains several other imprinted genes, and their co-regulation is managed through shared cis-regulatory elements.[3] The imprinting of Peg3 is established during gametogenesis, where the maternal allele is silenced by DNA methylation at a differentially methylated region (DMR) that acts as an imprinting control region.[3] Consequently, only the paternal allele is expressed in the embryo and adult tissues.[7]

Peg3 is widely expressed during embryogenesis in mesodermal, endodermal, and neural tissues, with particularly high levels in the placenta and the developing brain.[1][2] Its protein product contains 12 zinc finger motifs, characteristic of a DNA-binding protein, and it functions primarily as a transcriptional repressor.[4][5]

Core Roles of Peg3 in Embryonic Development

Regulation of Fetal Growth

One of the most well-documented roles of Peg3 is its control over fetal growth. Targeted deletion of the paternal Peg3 allele in mice results in fetal growth retardation, with mutant pups being born at a lower birth weight compared to their wild-type littermates, a deficit that often persists into adulthood.[1][2]

Placental Development and Function

Peg3 is essential for the proper development and function of the placenta. The gene is highly expressed in various placental cell types with endocrine functions.[2] Loss of Peg3 expression leads to lighter placentas and significant defects in placental architecture.[1][8] These defects are often sexually dimorphic, with male placentas exhibiting a more severe phenotype than female placentas.[2]

Neuronal Development and Function

Peg3 plays a crucial role in the development of the central nervous system. It is highly expressed in the embryonic brain, and this expression continues in the adult brain, particularly in the hypothalamus.[2][3] Mutant mice with a defective Peg3 gene show a reduced number of oxytocin-expressing neurons in the hypothalamus, which is linked to impaired maternal behaviors such as pup retrieval and milk ejection.[1][7]

Quantitative Data on Peg3 Function

The following tables summarize key quantitative findings from studies on Peg3-deficient mouse models.

Table 1: Phenotypic Consequences of Peg3 Deletion in Mouse Embryos

| Phenotype | Measurement | Genotype | Value | Sex | Reference |

| Placental Weight | % reduction vs. WT | Peg3 KO | 18-20% | Both | [9] |

| Spongiotrophoblast Cells | % reduction vs. WT | Peg3 KO | 50% | Male | [9] |

| Spongiotrophoblast Cells | % reduction vs. WT | Peg3 KO | 37% | Female | [9] |

| Glycogen Cells | % reduction vs. WT | Peg3 KO | 40% | Male | [9] |

| Glycogen Cells | % reduction vs. WT | Peg3 KO | 29% | Female | [9] |

Table 2: Gene Expression Changes in Peg3 Knockout Embryos (14.5 dpc)

| Tissue | Regulation | Number of Affected Genes (>1.5-fold change) | Reference |

| Embryo Head | Up-regulated | 325 | [5] |

| Embryo Head | Down-regulated | 162 | [5] |

| Placenta | Up-regulated | 489 | [5] |

| Placenta | Down-regulated | 378 | [5] |

Table 3: Sexually Dimorphic Expression of Peg3 Promoters

| Promoter | Embryonic Stage | Relative Expression (Female vs. Male) | p-value | Reference |

| Main Promoter | E17.5 | 1.4 | 0.0001 | [6] |

| Main Promoter | P1 | 0.5 | 0.0001 | [6] |

| U2 Promoter | E17.5 | 2.1 | 0.0001 | [6] |

| U2 Promoter | P1 | 0.6 | 0.0003 | [6] |

Molecular Mechanisms and Signaling Pathways

Peg3 exerts its developmental influence by acting as a transcriptional repressor and interacting with several key cellular pathways.

Transcriptional Repression

Peg3 binds directly to the promoter regions of its target genes to repress their transcription. For example, Peg3 binds to the promoters of Msl1 and Msl3, core components of the Male-Specific Lethal (MSL) complex, leading to their repression.[10][11] In Peg3 knockout embryos, the expression of Msl1 and Msl3 is significantly up-regulated.[11] Similarly, Peg3 represses genes involved in lipogenesis, such as Acly.[12]

Caption: Peg3 acts as a transcriptional repressor.

Interaction with Key Signaling Pathways

Peg3 is integrated into several critical signaling networks that are fundamental to embryonic development.

-

p53-Mediated Apoptosis: Peg3 is involved in the p53-mediated cell death pathway. It interacts with SIAH1A, an E3 ubiquitin-protein ligase, to trigger apoptosis.[5] Environmental stressors like hypoxia can up-regulate both Peg3 and p53, suggesting Peg3 acts as a downstream effector in the p53 pathway.[5]

-

Wnt Signaling: Peg3 inhibits the Wnt signaling pathway by promoting the degradation of β-catenin.[5][13] Overexpression of Peg3 leads to a decrease in β-catenin protein levels and a reduction in Wnt-dependent transcriptional activity.[13]

-

TNF-NF-κB Pathway: Peg3 has been shown to interact with TRAF2 (TNF receptor-associated factor 2), a key component in the activation of the NF-κB pathway in response to tumor necrosis factor (TNF).[5]

Caption: Peg3's involvement in p53 and Wnt signaling.

Experimental Protocols

This section outlines the methodologies for key experiments used to study the function of Peg3.

Generation and Analysis of Peg3 Knockout Mice

The study of Peg3 function heavily relies on knockout (KO) mouse models.

Methodology:

-

Generation of KO Allele: A targeted allele for Peg3 is generated using standard homologous recombination techniques in embryonic stem (ES) cells.[9]

-

Breeding Strategy: To study the effects of the paternally expressed Peg3, heterozygous males carrying the targeted mutation on the maternal allele (phenotypically wild-type) are crossed with wild-type females.[9] This cross produces heterozygous offspring with the targeted allele on the paternal chromosome (Peg3 KO) and wild-type littermates.

-

Genotyping: DNA is isolated from embryonic tissues (e.g., amnionic sac or tail snips) and used for PCR-based genotyping to distinguish between wild-type and KO individuals.[5]

-

Phenotypic Analysis: Embryos and placentas are harvested at specific time points (e.g., E14.5) for analysis.[9] This includes weighing fetuses and placentas, and processing tissues for histological and molecular analysis.

Caption: Workflow for Peg3 knockout mouse analysis.

Gene Expression Analysis by Quantitative RT-PCR

qRT-PCR is used to quantify the expression levels of Peg3 and its target genes in embryonic tissues.

Methodology:

-

RNA Isolation: Total RNA is isolated from dissected embryonic tissues (e.g., embryo heads, placenta, muscle) using standard protocols (e.g., Trizol reagent).[5][6]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Real-time PCR is performed using gene-specific primers (e.g., for Peg3, Usp29, Msl1, Msl3) and a fluorescent dye (e.g., SYBR Green).[6][11]

-

Data Analysis: The cycle threshold (Ct) values are normalized to an internal control gene (e.g., β-actin or Gapdh).[14] The relative expression levels are then calculated using methods like the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to identify the genomic regions to which the Peg3 protein directly binds.

Methodology:

-

Cross-linking: Mouse embryonic fibroblast (MEF) cells or embryonic tissues are treated with formaldehyde to cross-link proteins to DNA.[11]

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Peg3. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.[11]

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Analysis: The purified DNA can be analyzed by qPCR to check for enrichment of specific promoter regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[12]

Conclusion and Future Directions

Peg3 is unequivocally a master regulator of mammalian embryonic development. Its imprinted, paternal-specific expression is crucial for orchestrating fetal growth, ensuring proper placental formation, and contributing to the development of neural circuits that govern postnatal behavior. The function of Peg3 as a transcriptional repressor places it at the nexus of several vital signaling pathways, including those governed by p53 and Wnt. The sexually dimorphic nature of Peg3's effects highlights the complex interplay between genomic imprinting and sex-specific developmental trajectories.

For drug development professionals, the deep involvement of Peg3 in fundamental cellular processes such as apoptosis and growth regulation, as well as its connection to cancer pathways, makes it a potential, albeit complex, target.[3] Future research should focus on elucidating the complete repertoire of Peg3's downstream targets in different embryonic lineages, understanding the mechanisms that lead to sex-specific phenotypes, and exploring how environmental factors might influence Peg3 expression and function during development. A deeper understanding of the Peg3 regulatory network will provide critical insights into both normal embryonic development and the etiology of developmental disorders.

References

- 1. Deficiency of the paternally-expressed imprinted Peg3 gene in mice has sexually dimorphic consequences for offspring communication and social behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Deficiency of the paternally-expressed imprinted Peg3 gene in mice has sexually dimorphic consequences for offspring communication and social behaviour [frontiersin.org]

- 3. Regulation and Function of the Peg3 Imprinted Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG3 - Wikipedia [en.wikipedia.org]

- 5. Peg3 Mutational Effects on Reproduction and Placenta-Specific Gene Families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sex and Tissue Specificity of Peg3 Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of maternal behavior and offspring growth by paternally expressed Peg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loss of offspring Peg3 reduces neonatal ultrasonic vocalizations and increases maternal anxiety in wild-type mothers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Peg3 Deficiency Results in Sexually Dimorphic Losses and Gains in the Normal Repertoire of Placental Hormones [frontiersin.org]

- 10. [PDF] PEG3 control on the mammalian MSL complex | Semantic Scholar [semanticscholar.org]

- 11. PEG3 control on the mammalian MSL complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEG3 controls lipogenesis through ACLY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Ph-PEG3 Derivatives: A Technical Guide to Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-polyethylene glycol (Ph-PEG) derivatives are a class of chemical compounds that feature a hydrophobic phenyl group and a hydrophilic polyethylene glycol chain. This amphiphilic nature makes them valuable as linkers and spacers in various bioconjugation and drug delivery applications. The Ph-PEG3 derivative, specifically, incorporates a triethylene glycol (PEG3) unit, offering a defined spacer length that is advantageous for applications such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface modification of nanoparticles. This guide provides an in-depth overview of the core physical and chemical properties of this compound and its functionalized derivatives, along with detailed experimental protocols for their synthesis and characterization.

Core Physical and Chemical Properties

The foundational molecule in this series is Triethylene glycol monophenyl ether, also known as this compound. Its properties, along with those of its functionalized derivatives, are crucial for designing and optimizing their use in various scientific applications.

Table 1: Physical and Chemical Properties of this compound and its Derivatives

| Property | This compound (Triethylene glycol monophenyl ether) | Ald-Ph-PEG3-amine | Ald-Ph-PEG3-NH-Boc |

| CAS Number | 7204-16-2[1] | 1404111-56-3 | 1807540-87-9 |

| Molecular Formula | C12H18O4[1] | C16H24N2O5 | C21H32N2O7 |

| Molecular Weight | 226.27 g/mol [1] | 324.37 g/mol | 424.49 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | Not specified | Not specified |

| Boiling Point | 351.9 °C at 760 mmHg[3][4] | Not specified | Not specified |

| Melting Point | -20 °C[5] | Not specified | Not specified |

| Density | 1.097 - 1.102 g/cm³ at 25 °C[3][4] | 1.159 g/cm³ | Not specified |

| Solubility | Soluble in water and organic solvents[2] | Soluble in aqueous media | Soluble in organic solvents |

| Flash Point | 166.6 °C[3][4] | Not specified | Not specified |

| Refractive Index | 1.504[4] | Not specified | Not specified |

| Storage Conditions | Room temperature[5] | Store at < -15°C, keep container well closed | Dry, dark, and at 0 - 4°C for short term or -20°C for long term |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of this compound derivatives. The following protocols provide a representative framework for these procedures.

Synthesis of Functionalized this compound Derivatives

A common route for synthesizing functionalized this compound derivatives involves the Williamson ether synthesis to create the core this compound structure, followed by functional group transformations.

Protocol 1: Synthesis of Ald-Ph-PEG3-amine

This protocol outlines a plausible multi-step synthesis for Ald-Ph-PEG3-amine, starting from commercially available precursors.

Step 1: Synthesis of this compound-OH (Triethylene glycol monophenyl ether)

-

Reaction: Williamson Ether Synthesis

-

Reagents: Phenol, triethylene glycol, a strong base (e.g., sodium hydride), and a suitable solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve phenol in anhydrous THF.

-

Carefully add sodium hydride portion-wise to the solution at 0°C to form the sodium phenoxide.

-

Slowly add triethylene glycol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Functionalization to Ald-Ph-PEG3-amine This step involves a series of reactions to introduce the aldehyde and amine functionalities. A common strategy is to first protect the hydroxyl group, introduce the amine precursor, and then deprotect and functionalize. A more direct, though potentially lower-yielding, approach could involve selective functionalization. A representative method is outlined below, assuming a multi-step process for clarity.

-

Sub-step 2a: Tosylation of this compound-OH

-

Reagents: this compound-OH, p-toluenesulfonyl chloride (TsCl), and a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane (DCM).

-

Procedure: Dissolve this compound-OH and triethylamine in DCM. Cool to 0°C and add TsCl dropwise. Stir overnight at room temperature. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and evaporate the solvent to obtain this compound-OTs.

-

-

Sub-step 2b: Azide Substitution

-

Reagents: this compound-OTs, sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: Dissolve this compound-OTs in DMF and add sodium azide. Heat the mixture to 60-80°C and stir for several hours. After cooling, pour the mixture into water and extract with an organic solvent. Wash, dry, and concentrate to get this compound-N3.

-

-

Sub-step 2c: Reduction to Amine

-

Reagents: this compound-N3, a reducing agent (e.g., triphenylphosphine (PPh3) followed by water (Staudinger reaction), or catalytic hydrogenation).

-

Procedure (Staudinger): Dissolve this compound-N3 in THF and add PPh3. Stir at room temperature until the evolution of N2 ceases. Add water and continue stirring for several hours. Extract the product, dry, and purify to obtain this compound-NH2.

-

-

Sub-step 2d: Aldehyde Functionalization

-

This step would involve reacting the phenyl group of a suitable precursor with a formylating agent prior to the Williamson ether synthesis, or a more complex multi-step process on the existing this compound-NH2. A more direct synthetic route starting with a pre-functionalized phenol is often more efficient. For the purpose of this guide, we will assume a commercially available or previously synthesized aldehyde-functionalized phenyl precursor is used in Step 1.

-

Characterization of this compound Derivatives

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the structure and purity of the synthesized compounds.

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

¹H NMR:

-

Expected Signals for this compound: Aromatic protons of the phenyl group (approx. 6.8-7.3 ppm), and characteristic signals for the ethylene glycol protons (approx. 3.6-4.1 ppm).

-

Expected Signals for Functionalized Derivatives: Appearance of new signals corresponding to the functional groups. For example, an aldehyde proton signal would appear downfield (approx. 9-10 ppm).

-

-

¹³C NMR: Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the structure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the this compound derivatives.

-

System: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the column.

-

Run the gradient program.

-

The purity is determined by the relative area of the main peak in the chromatogram.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a functionalized this compound derivative.

Caption: General workflow for synthesis and characterization of this compound derivatives.

Logical Relationship: PROTAC Application

This diagram illustrates the role of a this compound derivative as a linker in a PROTAC molecule.

Caption: Role of this compound linker in PROTAC-mediated protein degradation.

References

A Technical Guide to the Peg3 Gene: Imprinting Mechanism and Regulation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Paternally Expressed Gene 3 (Peg3), focusing on its intricate imprinting mechanism, multi-layered regulation, and functional significance. Peg3 is a critical gene involved in fetal growth, maternal care, and tumorigenesis, making its regulatory network a subject of intense research and a potential target for therapeutic development.

Introduction to Peg3 and Genomic Imprinting

Genomic imprinting is an epigenetic phenomenon exclusive to mammals and flowering plants, resulting in the monoallelic expression of a gene in a parent-of-origin-dependent manner.[1] Paternally Expressed Gene 3 (Peg3), also known as Pw1, is a canonical example of an imprinted gene, expressed exclusively from the paternal allele.[2][3] It encodes a Krüppel-type (C2H2) zinc finger protein that functions as a DNA-binding transcription factor.[4][5] Peg3 is located within a large, evolutionarily conserved imprinted domain on human chromosome 19q13.4 and mouse proximal chromosome 7.[1][6] This domain contains a cluster of imprinted genes that are co-regulated and play vital roles in embryonic development, metabolism, and behavior.[1][7] Dysregulation of Peg3 imprinting is associated with various cancers, including gliomas and gynecologic cancers, where it is believed to function as a tumor suppressor.[8][9][10]

The Peg3 Imprinted Domain: A Co-regulated Gene Cluster

The Peg3 gene resides within a 500-kb genomic region that includes several other imprinted genes.[1] This domain's structure is well-conserved across mammals and is characterized by a dense clustering of genes at its ends, separated by a large gene-poor region containing numerous Evolutionarily Conserved Regions (ECRs).[1] These ECRs are believed to function as critical cis-regulatory elements, such as enhancers, that control the expression of genes throughout the domain.[1][11]

The genes within this domain exhibit coordinated, parent-specific expression patterns. The regulation of the entire locus is orchestrated by a central imprinting control region (ICR).[12]

Table 1: Genes in the Peg3 Imprinted Domain

| Gene Name | Parental Expression | Encoded Protein/Function |

| Peg3 | Paternal | C2H2 Zinc Finger Protein; DNA-binding transcription factor involved in growth, apoptosis, and maternal behavior.[1][2][4] |

| Usp29 | Paternal | Ubiquitin-Specific Protease; Co-regulated with Peg3.[1] |

| APeg3 | Paternal | Non-coding RNA gene.[1] |

| Zfp264 | Paternal | Zinc Finger Protein.[1] |

| Zim1 | Maternal | Zinc Finger Protein.[1] |

| Zim2 | Maternal | Zinc Finger Protein.[1] |

| Zim3 | Maternal | Zinc Finger Protein.[1] |

The Core Imprinting Mechanism

The parent-specific expression of genes in the Peg3 domain is governed by a primary Imprinting Control Region (ICR) known as the Peg3-DMR . This region is central to establishing and maintaining the imprinted status of the entire locus.

The Peg3-DMR: A Gametic Differentially Methylated Region

The Peg3-DMR is a ~4-kb region that encompasses the bidirectional promoter for the Peg3 and Usp29 genes.[1][13] It is classified as a gametic DMR, meaning its differential methylation pattern is established during gametogenesis and inherited by the embryo.[1][3]

-

On the Maternal Allele: The Peg3-DMR becomes hypermethylated during oogenesis. This methylation mark is maintained after fertilization and leads to the transcriptional silencing of the maternal copies of Peg3 and Usp29.[1][4]

-

On the Paternal Allele: The Peg3-DMR remains unmethylated. This allows for the binding of transcription factors and the active expression of Peg3 and Usp29 exclusively from the paternal chromosome.[1]

Establishment of Maternal Methylation

The establishment of the methylation mark on the maternal Peg3-DMR is an active process that occurs during oogenesis. This process is dependent on an oocyte-specific alternative promoter, termed U1 , located approximately 20 kb upstream of the Peg3-DMR.[14] Transcription initiated from the U1 promoter through the Peg3-DMR is required to target de novo DNA methylation to this region.[14][15] Deletion of the U1 promoter on the maternal allele results in a complete loss of methylation at the Peg3-DMR, leading to the reactivation of the maternal Peg3 allele and subsequent biallelic expression.[14][16]

The Enhancer Competition Model

The Peg3-DMR acts as the ICR, orchestrating the expression of multiple genes across the domain through a proposed enhancer competition model.[1] This model posits that genes with opposing parental expression patterns compete for access to shared enhancers, such as the conserved region ECR18.[1][14]

-

Paternal Allele: The unmethylated Peg3-DMR functions as a dominant promoter, effectively recruiting shared enhancers like ECR18. This robustly drives the expression of Peg3 and Usp29, while simultaneously preventing the promoters of maternally expressed genes, such as Zim1 and Zim2, from accessing these enhancers.[1]

-

Maternal Allele: The methylated and silenced Peg3-DMR is inactive and cannot compete for enhancers.[1] This allows the promoters of Zim1 and Zim2 to engage with the shared enhancers, leading to their expression from the maternal allele.[1]

Deletion of the Peg3-DMR disrupts this entire regulatory landscape, causing global changes in the transcription and imprinting status of genes across the 500-kb domain.[12]

Regulation of Peg3 Expression and Function

The regulation of Peg3 is complex, involving key transcription factors that bind to the Peg3-DMR and the function of the PEG3 protein itself as a transcriptional regulator of downstream targets.

Key Transcription Factors

-

YY1 (Yin Yang 1): YY1 is a major regulator of the Peg3 domain.[1] It binds to the Peg3-DMR and is implicated in both the establishment and maintenance of its methylation status.[1][17] YY1 can also function as a transcriptional repressor for Peg3 in somatic cells.[1]

-

MYOD: The transcription factor MYOD can bind to E-box motifs found within the ECRs of the Peg3 domain, suggesting it plays a role in the tissue-specific transcriptional control of the locus.[11]

PEG3 as a DNA-Binding Transcriptional Repressor

The PEG3 protein contains twelve C2H2 zinc finger domains, predicting its function as a DNA-binding protein.[5][18] This has been confirmed by studies identifying its specific DNA-binding motif and a host of downstream target genes.[5][19]

-

Consensus Binding Motif: PEG3 binds to the specific DNA sequence 5'-AGTnnCnnnTGGCT-3' .[5][20]

-

Transcriptional Repression: PEG3 predominantly functions as a transcriptional repressor.[18][21][22] In mutant mice lacking PEG3, many of its target genes are upregulated.[5][18]

-

Downstream Targets: PEG3 binds to thousands of genomic sites, often at the promoters of genes involved in distinct cellular functions.[18][22] A notable target is the Imprinting Control Region of the H19 gene, where PEG3 binds and acts as a repressor.[18] It also regulates key genes in metabolic pathways, including those involved in lipogenesis such as Acly, Fasn, and Hmgcr.[22][23]

Table 2: Key Regulatory Elements and Factors of the Peg3 Domain

| Element/Factor | Type | Function in Peg3 Regulation |

| Peg3-DMR | cis-element (ICR) | Primary imprinting control region; differentially methylated; bidirectional promoter for Peg3/Usp29.[1][12] |

| U1 Promoter | cis-element (Promoter) | Oocyte-specific alternative promoter required for establishing maternal methylation on the Peg3-DMR.[14][16] |

| ECRs | cis-element (Enhancers) | Evolutionarily Conserved Regions that act as shared enhancers for genes in the domain.[1][11] |

| YY1 | trans-factor | Transcription factor that binds the Peg3-DMR; involved in methylation and transcriptional repression.[1][17] |

| PEG3 Protein | trans-factor | DNA-binding protein that acts as a transcriptional repressor for its downstream target genes.[5][18] |

Signaling Pathways and Biological Functions

PEG3 is involved in several critical cellular signaling pathways, which explains its diverse biological roles, from controlling fetal growth to suppressing tumors.

-

p53-Mediated Apoptosis: PEG3 acts as a mediator in the p53 cell death pathway. It cooperates with the p53-inducible gene product Siah1a to induce apoptosis, and inhibiting Peg3 activity can block p53-mediated cell death.[2][8]

-

Wnt Signaling: PEG3 has been shown to inhibit Wnt signaling by promoting the degradation of β-catenin.[5]

-

Autophagy: There is evidence linking PEG3 to the induction of autophagy, a cellular process for degrading and recycling cellular components.[3][8]

-

Maternal Behavior and Growth: Peg3 is highly expressed in the hypothalamus and is essential for normal maternal-caring behaviors and milk letdown.[3][24] Mutant female mice exhibit impaired maternal care, leading to perinatal lethality of their pups.[24][25] This function may be mediated by its regulation of the oxytocin receptor.[15] Its role in controlling fetal growth rates is a hallmark function of imprinted genes.[24]

Key Experimental Protocols

The study of Peg3 imprinting relies on a set of core molecular biology techniques to analyze DNA methylation, protein-DNA interactions, and allele-specific gene expression.

DNA Methylation Analysis: Bisulfite Sequencing

-

Principle: This is the gold standard for analyzing DNA methylation at single-nucleotide resolution. Sodium bisulfite treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the tissue of interest.

-

Bisulfite Conversion: Treat 1-2 µg of DNA with a sodium bisulfite conversion kit (e.g., Zymo Research, Qiagen). This process converts unmethylated 'C's to 'U's.

-

PCR Amplification: Amplify the target region (e.g., the Peg3-DMR) using primers designed to be specific for the converted DNA sequence, avoiding CpG dinucleotides.

-

Cloning and Sequencing: Clone the PCR products into a TA vector (e.g., pGEM-T Easy). Transform into E. coli and select 10-15 individual colonies for plasmid purification and Sanger sequencing.

-

Data Analysis: Align the sequenced clones to the original reference sequence. A 'C' that remains a 'C' was originally methylated, while a 'C' that is read as a 'T' (since 'U' is read as 'T' by DNA polymerase) was unmethylated.

-

Protein-DNA Interaction Analysis: Chromatin Immunoprecipitation (ChIP)

-

Principle: ChIP is used to identify the genomic regions where a specific protein, such as PEG3, binds in vivo.

-

Methodology:

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., anti-PEG3).[5] Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the precipitated DNA.

-

Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers for a suspected target region or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[18]

-

Allele-Specific Expression Analysis

-

Principle: This method distinguishes between transcripts originating from the paternal versus the maternal allele, which is essential for studying imprinted genes. It requires a known single nucleotide polymorphism (SNP) between the parental strains (in mouse studies) or in heterozygous human samples.

-

Methodology:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the tissue of interest and perform reverse transcription to generate cDNA.

-

PCR Amplification: Amplify a region of the Peg3 transcript that contains a known SNP.

-

Sequence Analysis: Sequence the resulting PCR product using Sanger sequencing.

-

Data Analysis: Examine the sequencing chromatogram at the SNP position. If the gene is monoallelically expressed (imprinted), only one of the two parental bases will be visible. If it is biallelically expressed (loss of imprinting), both bases will be present as a heterozygous peak.

-

Conclusion and Future Directions

The Peg3 imprinted domain represents a sophisticated locus of epigenetic regulation critical for mammalian development and health. The core imprinting mechanism, centered on the Peg3-DMR, involves a complex interplay of gametic methylation, transcription factor binding, and long-range enhancer interactions. The PEG3 protein itself extends this regulatory network by acting as a transcriptional repressor for a wide array of downstream genes.

Future research will likely focus on further elucidating the complete network of PEG3's downstream targets and understanding how their dysregulation contributes to disease, particularly cancer and metabolic disorders. For drug development professionals, the epigenetic modifications controlling the Peg3 domain, and the pathways modulated by the PEG3 protein, present potential targets for novel therapeutic strategies aimed at restoring normal gene dosage or counteracting the effects of its misexpression.

References

- 1. Regulation and Function of the Peg3 Imprinted Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG3 - Wikipedia [en.wikipedia.org]

- 3. gni :: Genomics & Informatics [genominfo.org]

- 4. Scholars@Duke publication: Imprinting of PEG3, the human homologue of a mouse gene involved in nurturing behavior. [scholars.duke.edu]

- 5. DNA-binding motif and target genes of the imprinted transcription factor PEG3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inversion of the imprinting control region of the Peg3 domain | PLOS One [journals.plos.org]

- 7. Paternally expressed gene 3 (Pw1/Peg3) promotes sexual dimorphism in metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. Aberrant promoter methylation and expression of the imprinted PEG3 gene in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA methylation analysis of the mammalian PEG3 imprinted domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phylogenetic and Epigenetic Footprinting of the Putative Enhancers of the Peg3 Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Inversion of the imprinting control region of the Peg3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcription-driven DNA methylation setting on the mouse Peg3 locus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peg3 paternally expressed 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Promoter analysis of the mouse Peg3 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PEG3 binds to H19-ICR as a transcriptional repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA-binding motif and target genes of the imprinted transcription factor PEG3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DNA-Binding Motif of the Imprinted Transcription Factor PEG3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "PEG3 Functions as a Repressor for its Downstream Genes" by An Ye [repository.lsu.edu]

- 22. "Genome-Wide Analysis Of Peg3 Downstream Genes" by Subash Ghimire [repository.lsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of maternal behavior and offspring growth by paternally expressed Peg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hypothalamic expression of Peg3 gene is associated with maternal care differences between SM/J and LG/J mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Protein Interactions with Peg3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Paternally Expressed Gene 3 (Peg3) protein interactions and detailed methodologies for their identification and characterization. Peg3 is a critical imprinted gene involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Understanding its interaction network is paramount for elucidating its role in development and disease, and for the identification of novel therapeutic targets.

Known Protein Interactions of Peg3

Peg3 functions as a scaffold protein and a transcription factor, mediating its effects through a complex network of protein-protein interactions. The following table summarizes the key experimentally validated and computationally predicted interacting partners of Peg3.

| Interacting Protein | Method of Identification | Functional Consequence of Interaction | References |

| TRAF2 | Yeast Two-Hybrid, Co-immunoprecipitation | Peg3 associates with TRAF2 to regulate the TNF-NFκB signaling pathway, activating NF-κB. | [1] |

| Siah1a/Siah2 | Yeast Two-Hybrid, Co-immunoprecipitation | Peg3 cooperates with Siah1a to induce p53-mediated apoptosis. The interaction is also implicated in the degradation of β-catenin. | [2] |

| β-catenin | Co-immunoprecipitation, Luciferase Reporter Assay | Peg3 binds to β-catenin, promoting its degradation and thereby inhibiting the Wnt signaling pathway. | [3] |

| KAP1 (TRIM28) | Not specified in provided abstracts | Peg3-driven transcriptional repression may be mediated through its interaction with the co-repressor KAP1. | |

| Msl1/Msl3 | Not specified in provided abstracts | Peg3 binds to Msl1 and Msl3, components of the MSL complex, potentially influencing histone H4K16 acetylation. | |

| BRCA1 | Computational Prediction (STRING) | Predicted interaction, functional significance remains to be experimentally validated. | |

| STAT3 | Co-immunoprecipitation | STAT3 was identified as a potential Peg3 interacting protein in mouse embryonic fibroblast cells. | [3] |

Experimental Protocols for Identifying Peg3 Interactions

The identification and validation of novel protein interactions with Peg3 require a combination of in vivo, in vitro, and in silico approaches. Below are detailed protocols for key experimental techniques that have been successfully employed to study the Peg3 interactome.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions in a high-throughput manner.

Workflow for Yeast Two-Hybrid Screening:

Caption: Workflow for identifying Peg3 protein interactions using the Yeast Two-Hybrid system.

Detailed Protocol:

-

Bait Plasmid Construction:

-